(6beta,7alpha,15beta)-6,15-Bis(acetyloxy)-7,20-epoxy-7-hydroxykaura-2,16-dien-1-one
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Overview
Description
(6beta,7alpha,15beta)-6,15-Bis(acetyloxy)-7,20-epoxy-7-hydroxykaura-2,16-dien-1-one is a complex organic compound that belongs to the class of diterpenoids. Diterpenoids are a diverse group of naturally occurring chemical compounds composed of four isoprene units. They are known for their wide range of biological activities and are often found in plants.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6beta,7alpha,15beta)-6,15-Bis(acetyloxy)-7,20-epoxy-7-hydroxykaura-2,16-dien-1-one typically involves multiple steps, including the formation of the kaurane skeleton, followed by functional group modifications. Common synthetic routes may include:
Formation of the Kaurane Skeleton: This can be achieved through cyclization reactions of suitable precursors.
Functional Group Modifications: Introduction of acetyloxy and epoxy groups through selective oxidation and acetylation reactions.
Industrial Production Methods
Industrial production methods for such complex compounds often involve biotechnological approaches, including the use of genetically engineered microorganisms to produce the desired compound through fermentation processes.
Chemical Reactions Analysis
Types of Reactions
(6beta,7alpha,15beta)-6,15-Bis(acetyloxy)-7,20-epoxy-7-hydroxykaura-2,16-dien-1-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of epoxy groups to diols.
Substitution: Replacement of acetyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce diols.
Scientific Research Applications
Chemistry
In chemistry, (6beta,7alpha,15beta)-6,15-Bis(acetyloxy)-7,20-epoxy-7-hydroxykaura-2,16-dien-1-one is studied for its unique structural features and reactivity. It serves as a model compound for understanding the behavior of diterpenoids.
Biology
In biological research, this compound may be investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, or anticancer properties.
Medicine
In medicine, derivatives of this compound could be explored for therapeutic applications, including drug development for various diseases.
Industry
In industry, this compound may be used as a precursor for the synthesis of other valuable compounds or as an additive in products.
Mechanism of Action
The mechanism of action of (6beta,7alpha,15beta)-6,15-Bis(acetyloxy)-7,20-epoxy-7-hydroxykaura-2,16-dien-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate biological pathways by binding to these targets, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
(6beta,7alpha,15beta)-6,15-Bis(acetyloxy)-7,20-epoxy-7-hydroxykaura-2,16-dien-1-one: A similar diterpenoid with slight variations in functional groups.
This compound: Another diterpenoid with different substitution patterns.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, which may differ from other similar compounds.
Properties
Molecular Formula |
C24H30O7 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
[(1S,8S,9S)-7-acetyloxy-9-hydroxy-12,12-dimethyl-6-methylidene-15-oxo-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadec-13-en-10-yl] acetate |
InChI |
InChI=1S/C24H30O7/c1-12-15-6-7-16-22-11-29-24(28,23(16,10-15)19(12)30-13(2)25)20(31-14(3)26)18(22)21(4,5)9-8-17(22)27/h8-9,15-16,18-20,28H,1,6-7,10-11H2,2-5H3/t15?,16?,18?,19?,20?,22-,23+,24-/m1/s1 |
InChI Key |
VIZWMBLJPXPZSQ-GTUUIIMKSA-N |
Isomeric SMILES |
CC(=O)OC1C2[C@@]3(CO[C@]1([C@]45C3CCC(C4)C(=C)C5OC(=O)C)O)C(=O)C=CC2(C)C |
Canonical SMILES |
CC(=O)OC1C2C(C=CC(=O)C23COC1(C45C3CCC(C4)C(=C)C5OC(=O)C)O)(C)C |
Origin of Product |
United States |
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